6-ethoxy-N-ethyl-5-nitropyrimidin-4-amine
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Overview
Description
6-ethoxy-N-ethyl-5-nitropyrimidin-4-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This specific compound is characterized by the presence of an ethoxy group, an ethyl group, and a nitro group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-ethyl-5-nitropyrimidin-4-amine typically involves the nitration of a pyrimidine precursor followed by the introduction of ethoxy and ethyl groups. One common method involves the reaction of 4-amino-6-ethoxypyrimidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-ethyl-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Reduction: 6-ethoxy-N-ethyl-5-aminopyrimidin-4-amine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Coupling: Biaryl compounds when used in Suzuki-Miyaura coupling.
Scientific Research Applications
6-ethoxy-N-ethyl-5-nitropyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-ethyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-ethyl-5-nitropyrimidin-4-amine: Similar structure but with a chlorine atom instead of an ethoxy group.
6-ethoxy-N,N-dimethyl-5-nitropyrimidin-4-amine: Similar structure but with dimethyl groups instead of an ethyl group.
Uniqueness
6-ethoxy-N-ethyl-5-nitropyrimidin-4-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the ethoxy and nitro groups provides a distinct set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C8H12N4O3 |
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Molecular Weight |
212.21 g/mol |
IUPAC Name |
6-ethoxy-N-ethyl-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C8H12N4O3/c1-3-9-7-6(12(13)14)8(15-4-2)11-5-10-7/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
RIVRJDDGGBCNCP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=NC=N1)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
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